N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide
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Overview
Description
N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxy-methylphenyl group, and a sulfonyl-methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of the Methoxy-Methylphenyl Intermediate: This step involves the methylation of a methoxyphenyl compound using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the acetylphenyl intermediate with the methoxy-methylphenyl intermediate in the presence of a sulfonyl chloride reagent and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: Substitution reactions can occur at the aromatic rings or the sulfonyl group using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Halogenated compounds, substituted amines or thiols
Scientific Research Applications
N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide can be compared with other similar compounds, such as:
N-(3-acetylphenyl)-2-[(2-methoxyphenyl)sulfonyl-methylamino]acetamide: Lacks the methyl group on the methoxyphenyl ring.
N-(3-acetylphenyl)-2-[(2-methylphenyl)sulfonyl-methylamino]acetamide: Lacks the methoxy group on the methylphenyl ring.
N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-amino]acetamide: Lacks the methylamino group.
These similar compounds may have different chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-8-9-17(26-4)18(10-13)27(24,25)21(3)12-19(23)20-16-7-5-6-15(11-16)14(2)22/h5-11H,12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPSZEJNMZIMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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